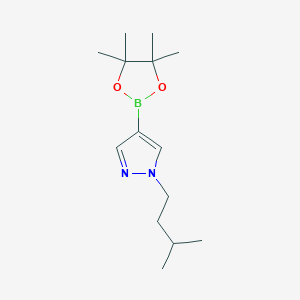
Quinoline-2-carbonyl chloride
Übersicht
Beschreibung
Quinoline-2-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO . It is a useful research chemical and is used in the field of synthetic organic chemistry .
Synthesis Analysis
Quinoline-2-carbonyl chloride can be synthesized from quinoline-2-carboxylic acid . The reaction involves the use of thionyl chloride and N,N-dimethylformamide . The reaction conditions include heating at 60°C for 6 hours .
Molecular Structure Analysis
The molecular structure of Quinoline-2-carbonyl chloride consists of a benzene ring fused with a pyridine moiety . The presence of the carbonyl group (C=O) opens possibilities for many types of chemical reactions .
Chemical Reactions Analysis
Quinoline-2-carbonyl chloride can participate in various chemical reactions. For instance, it can undergo condensation with isonicotino-hydrazide in refluxing ethanol to yield the desired benzohydrazide .
Physical And Chemical Properties Analysis
Quinoline-2-carbonyl chloride, like other carbonyl compounds, is polar in nature due to the high electronegativity of the oxygen atom . Its physical and chemical properties are influenced by substituents and conjugated double bonds .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its derivatives are available as drugs, with the outstanding ones being anti-malarial (chloroquine, quinine, primaquine), antibacterial (fluoroquinolones such as ciprofloxacin), anticancer (topotecan and camptothecin), local anesthetic (dibucaine) and anti-tubercular (bedaquiline) drugs .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound due to its characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Dyes and Pigments
Quinoline-containing π-conjugated systems, such as quinophthalones, have an extended π-conjugated system and are most often used as dyes . Substituted quinophthalones are widely used as dyes in the food, paper, and textile industries .
Photonics and Optoelectronics
Organic compounds having an extended π-conjugated system with efficient intramolecular charge transfer (ICT) are used in photonics and optoelectronics as the basis for photosensitive materials .
Ligands for Metal Cations
The ability of quinophthalones to act as ligands that form stable complexes with various metal cations, for example, with cobalt, nickel, and copper cations is well known .
Anticorrosion Reagents
The anticorrosion effect of quinophthalones and their analogues, pyrophthalones, which contain not a quinoline, but a pyridine ring in their structure, was studied . The correlation between the structure of substituted quinophthalones and their effectiveness as anticorrosion reagents was also explored .
Pharmaceuticals
Substituted quinophthalones serve as starting compounds for the creation of pharmaceuticals .
Liquid Crystal Displays
Some derivatives of quinophthalone have been used to create liquid crystal displays .
Wirkmechanismus
Target of Action
Quinoline-2-carbonyl chloride, like other quinoline derivatives, primarily targets cancer cells . Quinoline derivatives have shown significant results in inhibiting tumor growth through various mechanisms . They interact with specific proteins and enzymes in cancer cells, disrupting their normal function and leading to cell death .
Mode of Action
They may inhibit tumor growth by inducing cell cycle arrest, triggering apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-2-carbonyl chloride, like other quinoline derivatives, affects various biochemical pathways in cancer cells. These pathways are involved in cell cycle regulation, apoptosis, angiogenesis, cell migration, and nuclear receptor responsiveness . The disruption of these pathways leads to the inhibition of tumor growth .
Pharmacokinetics
Some quinoline derivatives have been found to have desirable drug-likeness and oral bioavailability characteristics . These properties are crucial for the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body .
Result of Action
The result of the action of quinoline-2-carbonyl chloride is the inhibition of tumor growth . By interacting with its targets in cancer cells and disrupting various biochemical pathways, it induces cell cycle arrest, triggers apoptosis, inhibits angiogenesis, disrupts cell migration, and modulates nuclear receptor responsiveness . These actions lead to the death of cancer cells and the inhibition of tumor growth .
Safety and Hazards
Zukünftige Richtungen
Recent advances in the synthesis of quinoline and its derivatives have focused on metal-free processes . These include variations on the Skraup method such as microwave irradiation, ionic liquid media, and novel annulation partners . Future research may continue to explore these and other innovative synthesis methods.
Eigenschaften
IUPAC Name |
quinoline-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVMVMAUXYOQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375218 | |
| Record name | quinoline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2-carbonyl chloride | |
CAS RN |
50342-01-3 | |
| Record name | quinoline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinaldoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)
![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)







![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)